1,3-Dichloroanthraquinone
Description
However, extensive research is available for structurally similar dichloroanthraquinone isomers, such as 1,8-dichloroanthraquinone (1,8-DCAQ), 1,5-dichloroanthraquinone (1,5-DCAQ), and 2,6-dichloroanthraquinone (2,6-DCAQ).
Properties
CAS No. |
602-73-3 |
|---|---|
Molecular Formula |
C14H6Cl2O2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
1,3-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H |
InChI Key |
ZQNAPBOSLCTZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Physical Properties
Electrochemical Performance
Mechanistic and Structural Insights
- 1,8-DCAQ : Reduction with Na2S2O4 proceeds via a cis-diol intermediate, confirmed by X-ray crystallography . Its planar structure enables strong π-π interactions, critical for thin-film electronics .
- 1,5-DCAQ: Symmetric chlorination across the anthraquinone core enhances charge delocalization in PAQS, improving conductivity .
- 2,6-DCAQ : Chlorine substituents at the 2,6-positions create steric barriers, reducing accessibility to carbonyl groups during redox reactions .
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